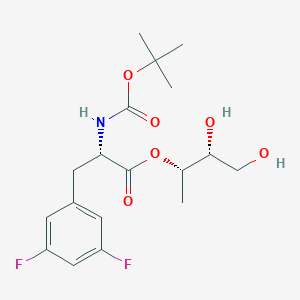

Boc-Phe(3,5-diF)-ObAla(2S-OH,3S-Me)-ol

Description

Boc-Phe(3,5-diF)-ObAla(2S-OH,3S-Me)-ol is a synthetic amino acid derivative designed for specialized applications in peptide chemistry and medicinal research. The compound features:

- Boc (tert-butoxycarbonyl) protecting group on the N-terminus of phenylalanine, ensuring amine stability during synthesis.

- 3,5-Difluoro substitution on the phenylalanine aromatic ring, enhancing lipophilicity and influencing electronic interactions in target binding.

- ObAla ester linkage, likely a benzyl (or similar) ester protecting the carboxyl group of alanine.

- 2S-hydroxyl and 3S-methyl stereochemistry on the alanine residue, introducing chiral centers critical for structural specificity and biological activity.

This compound is tailored for peptide synthesis where fluorination and stereochemical precision are required, such as in enzyme inhibitor design or receptor-binding studies.

Properties

IUPAC Name |

[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F2NO6/c1-10(15(23)9-22)26-16(24)14(21-17(25)27-18(2,3)4)7-11-5-12(19)8-13(20)6-11/h5-6,8,10,14-15,22-23H,7,9H2,1-4H3,(H,21,25)/t10-,14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPOBUKVERKZQP-NZVBXONLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)OC(=O)C(CC1=CC(=CC(=C1)F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CC1=CC(=CC(=C1)F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-Phe(3,5-diF)-ObAla(2S-OH,3S-Me)-ol with structurally related compounds, emphasizing substituents, physicochemical properties, and applications:

Key Findings:

Substituent Effects :

- Fluorine (F) vs. Chlorine (Cl) vs. Methyl (Me) :

- Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to Cl or Me, making Boc-Phe(3,5-diF)-... advantageous in drug design .

- Chlorine increases molecular weight and lipophilicity but may reduce solubility in aqueous systems .

Protecting Groups :

- Boc vs. Fmoc : Boc is acid-labile, ideal for stepwise synthesis in acidic deprotection conditions, whereas Fmoc requires basic conditions (e.g., piperidine) .

- ObAla ester : Likely provides temporary carboxyl protection, contrasting with permanent modifications like methylation.

Physicochemical Properties :

- Solubility : Boc-Phe(3,5-Me)-OH is soluble in DMSO, while chlorinated analogs (e.g., Boc-Phe(3,5-Cl)-OH) may require polar aprotic solvents .

- Stability : Fluorinated compounds generally exhibit higher thermal and oxidative stability due to C-F bond strength .

Applications :

- Receptor Studies : H-Phe(3,5-DiF)-OH is used to probe thrombin receptor interactions, suggesting Boc-Phe(3,5-diF)-... could serve as a fluorinated building block in similar studies .

- Synthetic Utility : Boc-protected derivatives (e.g., Boc-Phe(3,5-Cl)-OH) are intermediates in peptide synthesis, whereas the target compound’s ObAla ester and stereochemistry enable tailored peptide engineering .

Research Implications and Limitations

- Advantages of this compound : Combines fluorination’s metabolic benefits with stereochemical control, ideal for bioactive peptides requiring precise structural motifs.

- Challenges: Synthesis complexity due to multiple protecting groups and stereocenters. Limited solubility data for the target compound; inferences are based on analogs like Boc-Phe(3,5-Cl)-OH .

- Future Directions: Empirical studies on its pharmacokinetics and comparative binding affinity against non-fluorinated analogs are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.